molecular formula C8H16N3O7P B1662466 Cidofovir dihydrate CAS No. 149394-66-1

Cidofovir dihydrate

Cat. No.: B1662466
CAS No.: 149394-66-1
M. Wt: 297.20 g/mol
InChI Key: KLJYJZIIJLYJNN-RGMNGODLSA-N
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Mechanism of Action

Target of Action

Cidofovir dihydrate primarily targets the viral DNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs.

Mode of Action

Cidofovir is a monophosphate nucleotide analog . After undergoing cellular phosphorylation to its diphosphate form, it competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . This selective inhibition disrupts further chain elongation , effectively suppressing the replication of the virus .

Biochemical Pathways

This compound acts on the DNA synthesis pathway of the virus . By selectively inhibiting the viral DNA polymerase, it disrupts the elongation of the viral DNA chain, thereby preventing the replication of the virus .

Pharmacokinetics

Administration of a single dose of cidofovir (3 to 5 mg/kg intravenous [IV]) yields peak plasma concentrations of 7.3 to 11.5 mg/L . Over 80 percent of the drug is excreted unchanged in the urine within 24 hours, with a half-life of 2.4 to 3.2 hours . Cidofovir diphosphate, an active metabolite, is eliminated more slowly with first and second phase intracellular half-lives of 24 and 65 hours, respectively . This property permits the drug to be dosed every two weeks .

Result of Action

The result of cidofovir’s action is the suppression of viral replication, specifically cytomegalovirus (CMV) replication . This makes it an effective treatment for CMV retinitis in patients with acquired immunodeficiency syndrome (AIDS) and other conditions .

Action Environment

The efficacy and stability of cidofovir can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. Additionally, the patient’s health status, such as kidney function, can affect the drug’s bioavailability and excretion

Biochemical Analysis

Biochemical Properties

Cidofovir dihydrate plays a significant role in biochemical reactions, particularly in the inhibition of viral DNA synthesis. It interacts with viral DNA polymerase, a crucial enzyme in the replication of the virus . The interaction between this compound and viral DNA polymerase is competitive, leading to the disruption of the viral DNA chain elongation .

Cellular Effects

This compound has profound effects on various types of cells, especially those infected by CMV. It influences cell function by inhibiting the replication of CMV, thereby preventing the spread of the virus within the host . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its conversion to an active diphosphate form within the cell. This active form competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . This incorporation disrupts further chain elongation, effectively halting the replication of the virus .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound remain relatively stable. More than 80% of the drug is excreted unchanged in the urine within 24 hours, with a half-life of 2.4 to 3.2 hours . The active metabolite, Cidofovir diphosphate, is eliminated more slowly, indicating the drug’s long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A single treatment, even at a low dose, can rescue animals from lethal orthopoxvirus disease . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA synthesis where it acts as a competitive inhibitor. It interacts with the enzyme viral DNA polymerase, disrupting the normal metabolic flux of DNA synthesis .

Transport and Distribution

This compound is transported within cells and tissues via passive diffusion. Its distribution within the host organism is wide, reaching various tissues and effectively inhibiting viral replication .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of the cell, where it undergoes phosphorylation to its active diphosphate form . This active form then interacts with viral DNA polymerase, disrupting the viral DNA synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HPMPC dihydrate involves several steps:

    Starting Material: The synthesis begins with (S)-2,3-isopropylidene glyceraldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride.

    Protection: The hydroxyl groups are protected using isopropylidene.

    Phosphorylation: The protected alcohol is phosphorylated using phosphorus oxychloride.

    Deprotection: The isopropylidene groups are removed under acidic conditions.

    Coupling: The resulting compound is coupled with cytosine to form HPMPC.

Industrial Production Methods

Industrial production of HPMPC dihydrate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

HPMPC dihydrate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

HPMPC dihydrate has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying nucleotide analogues.

    Biology: Employed in studies of viral replication and inhibition.

    Medicine: Investigated for its antiviral properties against various viruses, including herpes simplex virus and human papillomavirus.

    Industry: Used in the development of antiviral drugs and formulations

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HPMPC dihydrate is unique due to its broad-spectrum antiviral activity and its ability to inhibit a wide range of viruses, including CMV, herpes simplex virus, and human papillomavirus. Its selective inhibition of viral DNA polymerase makes it a potent antiviral agent .

Properties

CAS No.

149394-66-1

Molecular Formula

C8H16N3O7P

Molecular Weight

297.20 g/mol

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;hydrate

InChI

InChI=1S/C8H14N3O6P.H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);1H2/t6-;/m0./s1

InChI Key

KLJYJZIIJLYJNN-RGMNGODLSA-N

SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O

Isomeric SMILES

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O.O

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O

Appearance

White powder

Color/Form

Fluffy white powder
White crystalline powde

melting_point

260 °C (dec)
480 °C

Key on ui other cas no.

149394-66-1

physical_description

Solid

Pictograms

Health Hazard

Related CAS

120362-37-0 (hydrochloride salt)

solubility

=170 mg/mL at pH 6-8
Aqueous solubility >=170 mg/ml @ pH 6-8
1.15e+01 g/L

Synonyms

1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine
1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine
cidofovir
cidofovir anhydrous
cidofovir sodium
cidofovir, (+-)-isomer
cidofovir, (R)-isomer
cidofovir, sodium salt
GS 504
GS-504
GS504
HPMPC
Vistide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cidofovir dihydrate
Reactant of Route 2
Cidofovir dihydrate
Reactant of Route 3
Cidofovir dihydrate
Reactant of Route 4
Cidofovir dihydrate
Reactant of Route 5
Cidofovir dihydrate
Reactant of Route 6
Cidofovir dihydrate

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